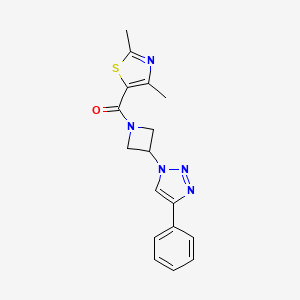

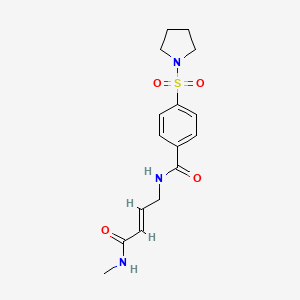

(2,4-dimethylthiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups including a thiazole ring, a triazole ring, and an azetidine ring. Thiazoles and triazoles are both heterocyclic compounds, which are often found in various pharmaceuticals due to their diverse biological activities .

Molecular Structure Analysis

The compound’s structure is likely to be complex due to the presence of multiple rings and functional groups. The thiazole and triazole rings are five-membered rings with nitrogen and sulfur (thiazole) or nitrogen (triazole) atoms .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. Thiazoles and triazoles can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiazoles and triazoles are generally soluble in polar solvents .Aplicaciones Científicas De Investigación

Cytotoxic Activity

This compound has been investigated for its cytotoxic potential against various cancer cell lines. In a study, a library of substituted derivatives was synthesized and screened for in vitro cytotoxicity. Among these analogues, compound 10ec displayed the highest cytotoxicity with an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line . The compound’s ability to induce apoptosis in cancer cells makes it a promising candidate for further research.

Tubulin Polymerization Inhibition

Compound 10ec was also evaluated for its tubulin polymerization inhibition. Tubulin is a critical protein involved in microtubule assembly, which plays a crucial role in cell division and intracellular transport. By targeting the colchicine binding site of tubulin, this compound disrupts microtubule dynamics, affecting cell division and potentially inhibiting tumor growth .

Apoptosis Induction

Detailed biological studies, including acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assays, confirmed that compound 10ec induces apoptosis in BT-474 cells. Additionally, a clonogenic assay demonstrated concentration-dependent inhibition of colony formation by 10ec in BT-474 cells . These findings highlight its potential as an apoptosis-inducing agent.

Drug-Like Properties

In silico studies revealed that sulfonyl piperazine-integrated triazole conjugates, including compound 10ec, possess drug-like properties. These properties are essential for further drug development and optimization .

Other Cytotoxic Derivatives

Apart from compound 10ec, related derivatives have also shown promising cytotoxic activity. A separate study investigated novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones. These compounds exhibited in vitro cytotoxic efficiency with IC50 values ranging from 0.426 to 4.943 μM . Their potential applications in cancer therapy warrant further exploration.

Additional Research Opportunities

Given the compound’s intriguing properties, it may also be worth investigating its effects on other cellular processes, such as cell migration, angiogenesis, and immune response modulation. Additionally, exploring its potential as a scaffold for designing novel anticancer agents could yield exciting results.

Propiedades

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS/c1-11-16(24-12(2)18-11)17(23)21-8-14(9-21)22-10-15(19-20-22)13-6-4-3-5-7-13/h3-7,10,14H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUJUKKQWUMOAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-dimethylthiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2422418.png)

![1-(2,3-Dimethoxyphenyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2422420.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2422421.png)

![7-Methylene-5-azaspiro[3.4]octane hydrochloride](/img/structure/B2422426.png)

![Tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B2422427.png)

![4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2422428.png)